

arylomycin A2 essential oil properties

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Compound Focus: Arylomycin A2

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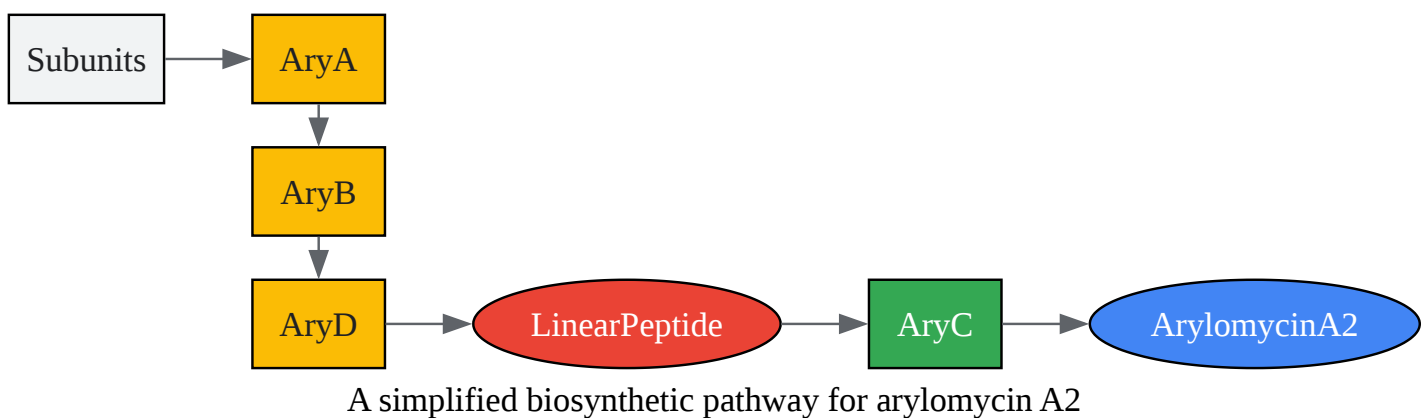
Arylomycin A2 is a lipohexapeptide macrocycle antibiotic produced by certain *Streptomyces* strains. It is a potent inhibitor of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway, making it a promising candidate for combating drug-resistant bacteria [1].

Property	Description
Chemical Class	Lipohexapeptide featuring a biaryl-bridged macrocycle [1] [2]
Molecular Formula	C ₄₆ H ₆₈ N ₆ O ₁₁ [3]
Proposed Biosynthetic Class	Non-Ribosomal Peptide (NRPS) [3]
Producing Organisms	<i>Streptomyces</i> sp. Tü 6075, <i>Streptomyces parvus</i> , <i>Streptomyces filamentosus</i> [4] [1] [3]
Molecular Weight	Calculated to be ~881.07 g/mol (based on formula)
Mechanism of Action	Inhibition of bacterial Type I Signal Peptidase (SPase) [1]
Primary Bioactivity	Antibacterial, particularly against Gram-positive pathogens [1]

Biosynthesis and Gene Cluster

The production of **arylomycin A2** is directed by a dedicated biosynthetic gene cluster (BGC). The cluster from *Streptomyces filamentosus* (MIBiG ID: BGC0000306) is approximately **67 kilobases** and contains key genes for non-ribosomal peptide synthesis (NRPS) and post-modification [4] [3].

The following diagram illustrates the functional modules of the core NRPS machinery and the key cytochrome P450 enzyme, AryC, responsible for macrocyclization.

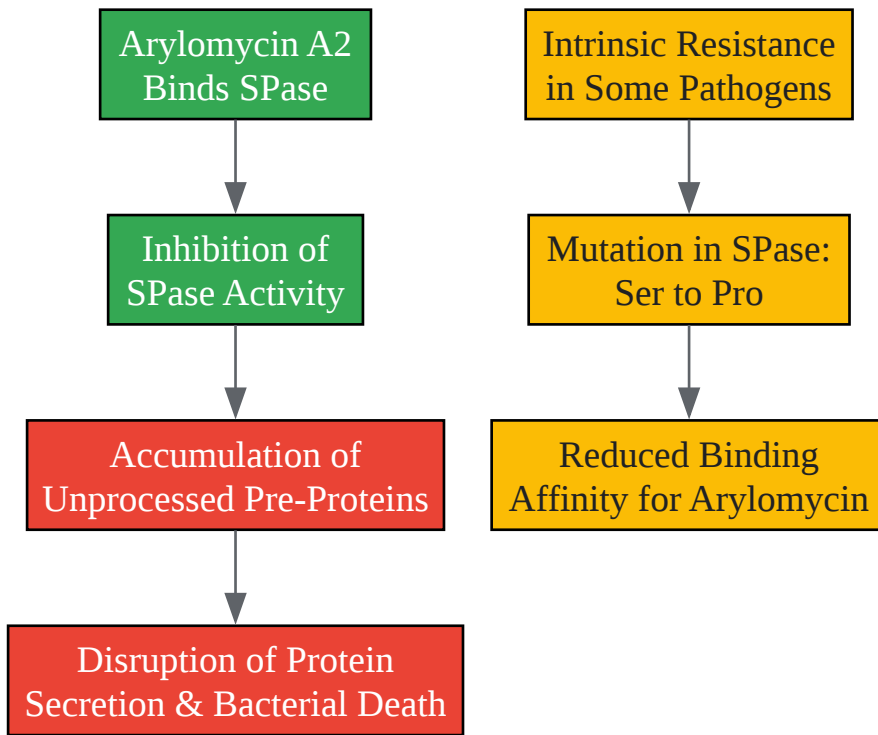


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*Simplified biosynthetic pathway for **arylomycin A2**.*

Mechanism of Action and Resistance

Arylomycin A2 exerts its antibacterial effect by specifically targeting the bacterial Type I signal peptidase (SPase or SpsB), an essential serine endopeptidase. The diagram below outlines its mechanism and the basis of intrinsic resistance in some bacteria.



Mechanism of action and intrinsic resistance to arylomycin A2.

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*Mechanism of action and intrinsic resistance to **arylomycin A2**.*

Natural resistance in pathogens like *Staphylococcus aureus* and *Escherichia coli* is linked to a **Serine-to-Proline mutation** in their SPase catalytic center, reducing arylomycin binding affinity [4]. This suggests arylomycins are latent antibiotics effective against bacteria with susceptible SPase variants [1].

Biological Activity and Quantitative Data

Arylomycin A2 shows promising but narrow-spectrum antibacterial activity. Synthetic analogs like G0775 have been developed to overcome limitations and exhibit broader efficacy [1].

Biological Assay / Property	Result / Value
Antibacterial Activity (Synthetic A2)	Equals activity of prescribed antibiotics against <i>S. epidermidis</i> [5].

Biological Assay / Property	Result / Value
Spectrum of Natural A2	Limited to Gram-positive bacteria (e.g., <i>S. pneumoniae</i>); activity in Gram-negatives requires compromised outer membrane [1].
Cytotoxicity	No significant toxicity data for A2 itself, but synthetic analog G0775 progressed to advanced studies [1].
Key Structural Features for Activity	Biaryl linkage, N-methylation, and lipidation are critical; glycosylation is less important [5].

Key Experimental Protocols

1. Chemo-enzymatic Synthesis of Arylomycin A2 [2] This protocol combines chemical peptide synthesis with enzymatic biaryl coupling for efficient production.

- **Step 1: Lipopeptide Side Chain Synthesis:** The lipid tail is constructed via liquid-phase peptide synthesis (LPPS). A key step involves generating a Grubbs cuprate reagent from 1-bromo-3-methylbutane, reacting it with ethyl 7-bromoheptanoate to form the lipid backbone ester, followed by saponification to the free acid.
- **Step 2: Macrocycle Tripeptide Synthesis:** The tripeptide portion is assembled on 2-chloro-2-trityl resin pre-loaded with O-*t*Bu-L-tyrosine using Fmoc chemistry. This is done to avoid epimerization of the hydroxyphenyl glycine (HPG) residue. Steps include sequential coupling of Fmoc-L-alanine and Fmoc-L-HPG, selective N-methylation, and final cleavage from the resin.
- **Step 3: Conjugation & Enzymatic Cyclization:** The lipopeptide chain is conjugated to the linear peptide on the resin. The fully deprotected linear precursor is then incubated with the purified cytochrome P450 enzyme **AryC** and the **adrenodoxin/adrenodoxin reductase (Adx/AdR)** redox system to catalyze the biaryl coupling, yielding **arylomycin A2**.

2. Biological Activity Assay [5]

- **Method:** Standard antibacterial susceptibility testing (e.g., broth microdilution).
- **Procedure:** The minimum inhibitory concentration (MIC) of synthetic **arylomycin A2** is determined against a panel of Gram-positive bacterial pathogens, such as *Staphylococcus epidermidis*. Its potency is compared to clinically used antibiotics.

Research and Development Outlook

Arylomycin A2 represents a promising new class of antibiotics with a novel mechanism. Key research directions include:

- **Understanding Activation:** Recent studies explore mechanisms of enzyme activation, such as PK150's allosteric binding to SpsB which shields the catalytic dyad from water and stimulates activity [6].
- **Structural Optimization:** Synthetic efforts focus on modifying the core structure to enhance potency and broaden spectrum against resistant pathogens [1].
- **Exploiting Latent Activity:** Its efficacy against bacteria with wild-type SPase suggests potential for treating infections caused by susceptible strains [4] [1].

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